![molecular formula C14H16N4O3 B11839900 N'-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide CAS No. 88758-02-5](/img/structure/B11839900.png)
N'-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide is a chemical compound with the molecular formula C14H16N4O3 and a molecular weight of 288.3 g/mol This compound is known for its unique structure, which includes both quinoline and ethanimidamide moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide typically involves the reaction of N-substituted anthranilic acids with equimolar amounts of N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) . This method ensures the formation of the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of N’-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.
化学反应分析
Types of Reactions
N’-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can produce amine derivatives.
科学研究应用
N’-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of N’-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with nucleic acids and proteins, potentially disrupting their normal function. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.
相似化合物的比较
N’-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide can be compared with other similar compounds, such as:
- N’-[(Butylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide : This compound has a similar structure but with a butyl group instead of an ethyl group. The difference in the alkyl chain length can affect its chemical properties and biological activity.
- Quinoline derivatives : Compounds with similar quinoline moieties may exhibit comparable biological activities but differ in their specific interactions and applications.
The uniqueness of N’-[(Ethylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
88758-02-5 |
|---|---|
分子式 |
C14H16N4O3 |
分子量 |
288.30 g/mol |
IUPAC 名称 |
[(1-amino-2-quinolin-8-yloxyethylidene)amino] N-ethylcarbamate |
InChI |
InChI=1S/C14H16N4O3/c1-2-16-14(19)21-18-12(15)9-20-11-7-3-5-10-6-4-8-17-13(10)11/h3-8H,2,9H2,1H3,(H2,15,18)(H,16,19) |
InChI 键 |
AKKZXHFKLWABKF-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-10-phenylbenzo[b][1,6]naphthyridine](/img/structure/B11839820.png)
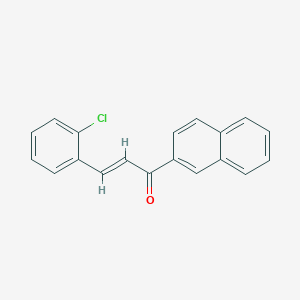


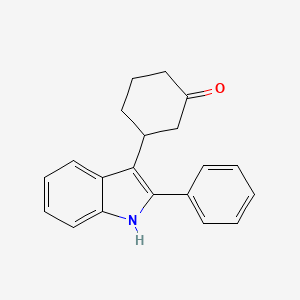
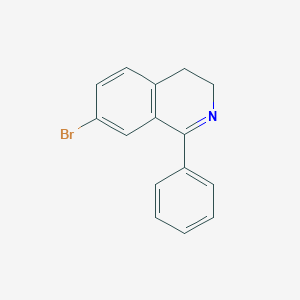
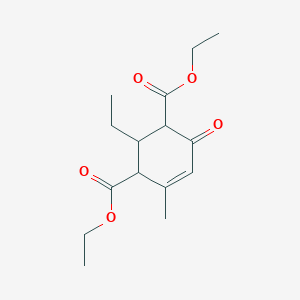

![(3aR,4S,9bS)-Ethyl 8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B11839849.png)
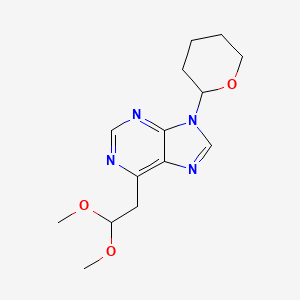


![tert-Butyl 2-ethyl-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11839865.png)

